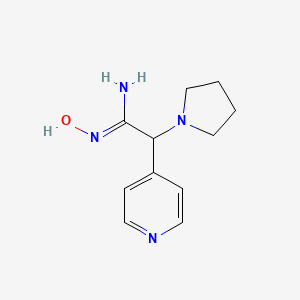
(Z)-N'-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring and a pyrrolidine ring, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the condensation of pyridine-4-carbaldehyde with pyrrolidine, followed by the introduction of the hydroxyimino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-4-yl(pyrrolidin-1-yl)methanethione
- 1-(pyridin-3-yl)ethan-1-one
- 4-(1H-pyrazol-4-yl)pyridine
Uniqueness
What sets (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of both the pyridine and pyrrolidine rings, along with the hydroxyimino group, provides a distinct reactivity profile and potential for diverse applications.
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N'-hydroxy-2-pyridin-4-yl-2-pyrrolidin-1-ylethanimidamide |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)10(15-7-1-2-8-15)9-3-5-13-6-4-9/h3-6,10,16H,1-2,7-8H2,(H2,12,14) |
InChI Key |
NANJZFQKQGESKS-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)C(C2=CC=NC=C2)/C(=N/O)/N |
Canonical SMILES |
C1CCN(C1)C(C2=CC=NC=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















